molecular formula C6H10O2 B15124509 1-Cyclobutyl-2-hydroxyethanone

1-Cyclobutyl-2-hydroxyethanone

Cat. No.: B15124509
M. Wt: 114.14 g/mol
InChI Key: BWZZTAJBZYEIHJ-UHFFFAOYSA-N
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Description

1-cyclobutyl-2-hydroxyethan-1-one is an organic compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol It is a ketone with a cyclobutyl group attached to the carbonyl carbon and a hydroxyl group on the adjacent carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

1-cyclobutyl-2-hydroxyethan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with ethylene glycol in the presence of an acid catalyst. This reaction proceeds through the formation of an intermediate cyclic acetal, which is then hydrolyzed to yield the desired product .

Another method involves the reduction of 1-cyclobutyl-2-oxoethan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction selectively targets the carbonyl group, converting it to a hydroxyl group and forming 1-cyclobutyl-2-hydroxyethan-1-one .

Industrial Production Methods

Industrial production of 1-cyclobutyl-2-hydroxyethan-1-one typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-cyclobutyl-2-hydroxyethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Thionyl chloride in dichloromethane.

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

1-cyclobutyl-2-hydroxyethan-1-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

1-cyclobutyl-2-hydroxyethanone

InChI

InChI=1S/C6H10O2/c7-4-6(8)5-2-1-3-5/h5,7H,1-4H2

InChI Key

BWZZTAJBZYEIHJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)CO

Origin of Product

United States

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